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Compound of Interest

Compound Name: Erioside

Cat. No.: B3029706

For Immediate Release

A comprehensive review of available toxicological data places the flavonoid glycoside erioside
in a broader context of safety by comparing it with its structurally similar and widely studied
counterparts: hesperidin, naringin, and diosmin. Due to a notable absence of direct safety and
toxicity studies on erioside, this guide synthesizes the known safety profiles of these related
compounds to provide a predictive overview for researchers, scientists, and drug development
professionals. This comparison underscores the need for dedicated toxicological assessment
of erioside while offering a data-driven perspective based on its chemical relatives.

Erioside, hesperidin, naringin, and diosmin are all flavonoid glycosides, characterized by a
common flavanone backbone. Their structural similarities suggest that they may share
comparable metabolic pathways and toxicological profiles. The primary difference lies in the
substitution patterns on the B-ring of the flavanone structure and the specific sugar moieties
attached.

Quantitative Toxicity Data Summary

To facilitate a clear comparison, the following table summarizes the key quantitative toxicity
data for hesperidin, naringin, and diosmin. It is important to note that no equivalent data has
been found for erioside in publicly available literature.
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Route of
Compound Test Type Species Administrat  Results Reference
ion
Acute Oral
Hesperidin Toxicity Rat Oral 4837.5 mg/kg [1]
(LD50)
Sub-chronic NOAEL:
Toxicity (90- Rat Oral >1250
day) mg/kg/day
Human
o normal lung No negative
Cytotoxicity o )
epithelial In vitro effects [2]
(IC50)
BEAS-2B observed
cells
Cytotoxicity Vero (normal ]
] In vitro > 500 uM [3][4]
(IC50) kidney) cells
Genotoxicity S. _ _
o In vitro Negative [5]
(Ames Test) typhimurium
Acute Oral
Naringin Toxicity Rat Oral > 2000 mg/kg
(LD50)
Sub-chronic NOAEL:
Toxicity (13- Rat Oral >1250
week) mg/kg/day
o 3T3 (normal o
Cytotoxicity ] ] Low toxicity
fibroblast) In vitro [6]
(IC50) at<l mM
cells
Not
genotoxic,
Human
Genotoxicity In vitro shows anti- [7]
lymphocytes .
genotoxic
effects
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Acute Oral
Diosmin Toxicity Animal Oral > 3 g/kg [8]
(LD50)
Peripheral
o blood =50 uM
Cytotoxicity )
mononuclear In vitro (weak 9]
(IC50) -
cells cytotoxicity)
(PBMCs)
Cytotoxicity Vero (normal _
) In vitro > 500 uM [3114]
(IC50) kidney) cells
DU145
o ) Induced
Genotoxicity prostate In vitro o [1][10][11]
genotoxicity
cancer cells

NOAEL: No-Observed-Adverse-Effect Level LD50: Median Lethal Dose IC50: Half-maximal
Inhibitory Concentration

Experimental Protocols

Detailed methodologies for the key toxicological assays are crucial for the interpretation and

replication of safety studies. Below are summaries of standard protocols for acute oral toxicity,

cytotoxicity, and genotoxicity testing.

1. Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is designed to assess the acute toxic effects of a substance when administered

orally in a stepwise procedure using a minimal number of animals.[1][5][10][12][13]

» Principle: A stepwise procedure is used where a group of three female rats is dosed at a

defined level. The outcome of this first step determines the next step:

o If no mortality or morbidity is observed, the dose is increased for the next group.

o If mortality is observed, the dose is lowered for the next group.
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» Animal Model: Typically, young adult female rats are used.

e Dosing: The test substance is administered in a single dose by gavage.

o Observation Period: Animals are observed for 14 days for signs of toxicity and mortality.
Body weight is recorded weekly.

o Endpoint: The test allows for the classification of the substance into one of several toxicity
classes based on the observed mortality at different dose levels, providing an estimate of the
LD50.

2. In Vitro Cytotoxicity Assay - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric
assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][15][16][17]
[18]

e Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt
MTT to purple formazan crystals. The amount of formazan produced is proportional to the
number of viable cells.

e Procedure:

o Cells are seeded in a 96-well plate and incubated.

o The cells are then treated with various concentrations of the test compound and incubated
for a specified period (e.g., 24, 48, or 72 hours).

o An MTT solution is added to each well, and the plate is incubated for a few hours to allow
for formazan formation.

o A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

o The absorbance is measured using a microplate reader at a specific wavelength (typically
around 570 nm).

o Endpoint: The IC50 value, the concentration of the compound that inhibits cell growth by
50%, is calculated from the dose-response curve.
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3. Genotoxicity - Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by
measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella
typhimurium.[7][8][11][19][20]

e Principle: The test uses several strains of S. typhimurium that have mutations in the genes
involved in histidine synthesis, rendering them unable to grow in a histidine-free medium.
The assay measures the ability of a test substance to cause a reverse mutation, allowing the
bacteria to synthesize histidine and form colonies.

e Procedure:

o The bacterial tester strains are exposed to the test compound at various concentrations,
both with and without a metabolic activation system (S9 mix from rat liver).

o The bacteria are then plated on a minimal agar medium lacking histidine.
o The plates are incubated for 48-72 hours.

e Endpoint: The number of revertant colonies on the test plates is counted and compared to
the number of spontaneous revertant colonies on the negative control plates. A substance is
considered mutagenic if it causes a dose-dependent increase in the number of revertants.

Visualizing Structural Relationships and Safety
Assessment

To visually represent the relationships between these compounds and the general workflow for
safety assessment, the following diagrams are provided.
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Caption: Structural relationship of Erioside and its comparators.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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